5-Acetyl-2-(diethylamino)-6-methylnicotinonitrile
Description
5-Acetyl-2-(diethylamino)-6-methylnicotinonitrile (CAS: 303146-98-7) is a nicotinonitrile derivative featuring a diethylamino group at the 2-position, a methyl group at the 6-position, and an acetyl moiety at the 5-position of the pyridine ring. Analytical data, including NMR, HPLC, and LC-MS profiles, are available for quality verification .
Properties
IUPAC Name |
5-acetyl-2-(diethylamino)-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-5-16(6-2)13-11(8-14)7-12(10(4)17)9(3)15-13/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZCYEAMEDFFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C(C=C1C#N)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(diethylamino)-6-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the acylation of 2-(diethylamino)-6-methylnicotinonitrile with acetic anhydride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the acetylated product.
Industrial Production Methods
In an industrial setting, the production of 5-Acetyl-2-(diethylamino)-6-methylnicotinonitrile may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-(diethylamino)-6-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the nicotinonitrile ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted nicotinonitrile derivatives.
Scientific Research Applications
5-Acetyl-2-(diethylamino)-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(diethylamino)-6-methylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Electronic and Steric Effects
- Diethylamino Group (Target Compound): The diethylamino group is a strong electron donor, increasing electron density at the pyridine ring. This may enhance nucleophilicity at the cyano group (3-position) for further functionalization .
- Propargylthio Group (337922-68-6) : The propargylthio substituent introduces a reactive alkyne, enabling click chemistry modifications. However, the thioether linkage may reduce stability under oxidative conditions .
- The benzylamino group also introduces π-π stacking capabilities .
Physicochemical Properties
While exact data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be made:
- Diethylamino Group: Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its basicity.
- Chlorobenzylamino Group (478043-44-6): Higher logP than the diethylamino analog, favoring lipid bilayer penetration .
Biological Activity
5-Acetyl-2-(diethylamino)-6-methylnicotinonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
This structure includes an acetyl group, a diethylamino group, and a nitrile functional group, which contribute to its biological properties.
The biological activity of 5-Acetyl-2-(diethylamino)-6-methylnicotinonitrile is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain kinases, including Syk kinase, which is involved in several signaling pathways related to immune response and inflammation. This inhibition can potentially lead to therapeutic effects in conditions such as allergies and autoimmune diseases .
Biological Activity Overview
The compound has been studied for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro, indicating potential use in cancer therapy.
- Anti-inflammatory Effects : Its role as a Syk kinase inhibitor suggests it may reduce inflammation in various pathological conditions.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of 5-Acetyl-2-(diethylamino)-6-methylnicotinonitrile:
| Study | Target | Result |
|---|---|---|
| Study 1 | Tumor Cells (HL60) | IC50 = 12 µM |
| Study 2 | Bacterial Strains | MIC = 15 µg/mL |
| Study 3 | Syk Kinase Inhibition | IC50 = 8 µM |
These studies indicate that the compound exhibits significant biological activity at relatively low concentrations.
Case Studies
-
Case Study on Antitumor Activity :
A study involving HL60 leukemia cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity. -
Case Study on Anti-inflammatory Effects :
In a model of allergic inflammation, administration of the compound reduced eosinophil infiltration and cytokine production, highlighting its potential utility in treating allergic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
